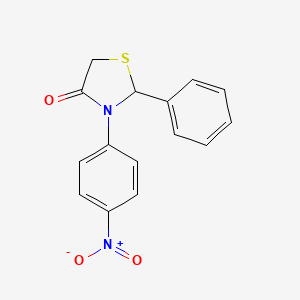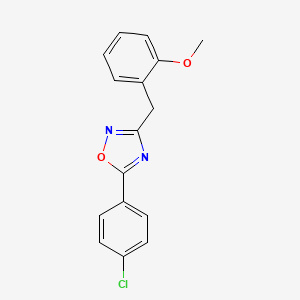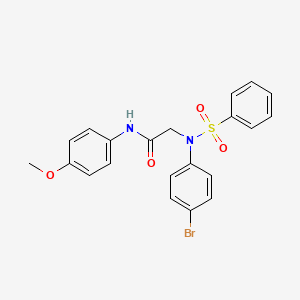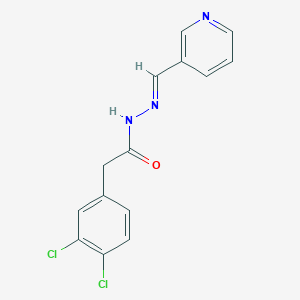
N-(2-chlorobenzyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as CB-1 antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective antagonist of the cannabinoid receptor type 1 (CB-1), which is primarily found in the central nervous system. CB-1 antagonists have shown to be effective in treating various disorders such as obesity, addiction, and anxiety.
Wirkmechanismus
N-(2-chlorobenzyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide antagonists work by blocking the activity of the this compound receptor, which is primarily found in the central nervous system. The this compound receptor is involved in various physiological processes such as appetite regulation, pain perception, and mood regulation. By blocking the this compound receptor, this compound antagonists can modulate these physiological processes and potentially treat various disorders.
Biochemical and Physiological Effects:
This compound antagonists have been shown to reduce food intake and increase energy expenditure, leading to weight loss. They have also been shown to reduce the craving for drugs such as cocaine and nicotine, potentially reducing drug addiction. Furthermore, this compound antagonists have been shown to reduce anxiety-like behavior in animal models, indicating their potential use in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide antagonists have several advantages for lab experiments. They are highly selective for the this compound receptor, which allows for specific targeting of this receptor in experiments. Additionally, this compound antagonists have shown to be effective in various animal models, indicating their potential for use in human studies. However, this compound antagonists also have limitations, such as potential off-target effects and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide antagonists. One potential direction is the development of more potent and selective this compound antagonists for use in human studies. Additionally, research could focus on the potential use of this compound antagonists in the treatment of other disorders such as pain and inflammation. Furthermore, studies could investigate the long-term effects of this compound antagonists on physiological processes such as appetite regulation and mood regulation. Overall, this compound antagonists have shown promising results in preclinical studies and have the potential to be developed into effective therapeutics for various disorders.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide antagonist involves a multistep process that begins with the reaction of 2-chlorobenzylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine group. The resulting compound is then reacted with pyrrolidine-2,5-dione to form the final product, this compound antagonist.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide antagonists have been extensively studied for their potential therapeutic applications. They have shown promising results in the treatment of obesity by reducing food intake and increasing energy expenditure. This compound antagonists have also been studied for their potential use in the treatment of addiction, particularly in reducing the craving for drugs such as cocaine and nicotine. Furthermore, this compound antagonists have shown potential in the treatment of anxiety disorders by reducing anxiety-like behavior in animal models.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c18-15-4-2-1-3-12(15)11-19-25(23,24)14-7-5-13(6-8-14)20-16(21)9-10-17(20)22/h1-8,19H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMPXPPNZKGADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B5006642.png)
![6-methoxy-N-[3-(4-morpholinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5006649.png)


![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5006659.png)


![6-ethyl-1,5-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine succinate](/img/structure/B5006690.png)

![5-[5-(2,5-dichlorophenyl)-2-furyl]-1-(4-methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5006704.png)
![propyl 2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5006718.png)

